molecular formula C16H21ClN4O7 B12730905 [(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134186-18-8

[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12730905
CAS No.: 134186-18-8
M. Wt: 416.8 g/mol
InChI Key: KJFSVJYHVLCYAA-RTJGITDHSA-N
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Description

[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a piperazine moiety, and a pyridine carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves multiple steps. Typically, the process begins with the preparation of the furan ring, followed by the introduction of the piperazine and pyridine carbonyl groups. The final step involves the nitration and hydrochloride formation under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate
  • [(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] hydrochloride

Uniqueness

The uniqueness of [(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

134186-18-8

Molecular Formula

C16H21ClN4O7

Molecular Weight

416.8 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C16H20N4O7.ClH/c21-13-2-1-10(7-17-13)16(22)19-5-3-18(4-6-19)11-8-25-15-12(27-20(23)24)9-26-14(11)15;/h1-2,7,11-12,14-15H,3-6,8-9H2,(H,17,21);1H/t11-,12-,14+,15+;/m0./s1

InChI Key

KJFSVJYHVLCYAA-RTJGITDHSA-N

Isomeric SMILES

C1CN(CCN1[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-])C(=O)C4=CNC(=O)C=C4.Cl

Canonical SMILES

C1CN(CCN1C2COC3C2OCC3O[N+](=O)[O-])C(=O)C4=CNC(=O)C=C4.Cl

Origin of Product

United States

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